BenchChemオンラインストアへようこそ!

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

GABAA receptor Benzodiazepine binding site Subtype selectivity

As a Senior Chemoinformatics Analyst, I emphasize that the value of this specific compound lies strictly in its defined (S)-configuration and unique 2-bromo-5-fluoro substitution pattern. The provided evidence confirms that substituting this with the racemate, (R)-enantiomer, or any regioisomer (e.g., 2-bromo-3-fluoro) introduces scientifically consequential differences that undermine reproducibility in chiral drug discovery. This compound offers validated pharmacophoric utility (α5-GABAA, DPP-IV, BTK, PI3K targets) and orthogonal reactivity (Suzuki at Br, acylation at amine) that racemic or mis-specified alternatives cannot provide, ensuring maximum synthetic value from a single procurement lot.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B13056560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)Br)N
InChIInChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyCQRICPAZGLNNEM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine CAS 1228556-76-0: A Chiral Halo-Amine Building Block for Drug Discovery Pipelines


(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (CAS 1228556-76-0; molecular formula C₈H₉BrFN; MW 218.07 g/mol) is an enantiopure chiral amine featuring a 2-bromo-5-fluorophenyl substitution pattern on a phenethylamine backbone . The compound is classified as a chiral α-methylbenzylamine derivative, exhibiting a single stereocenter with (S)-configuration . Its structural hallmark—the simultaneous presence of bromine and fluorine atoms in a defined ortho/para relationship—confers dual reactivity handles for orthogonal cross-coupling chemistry (Suzuki, Buchwald-Hartwig) and modulates electronic properties relevant to biological target engagement . Commercially available from multiple international suppliers including Fluorochem Ltd. (distributed by FUJIFILM Wako), Bidepharm, Leyan, and AKSci at purities up to 98% , this compound occupies a strategic position as a chiral intermediate in modern medicinal chemistry programs.

Why (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine Cannot Be Replaced by Racemic Mixtures, Regioisomers, or Non-Halogenated Analogs


Generic substitution of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine with its racemate, (R)-enantiomer (CAS 1228557-36-5), or regioisomeric variants (e.g., 2-bromo-3-fluoro, 2-bromo-6-fluoro, or 3-bromo-5-fluoro derivatives) introduces scientifically consequential differences that undermine reproducibility in chiral drug discovery . Enantiomeric purity is a critical quality attribute: the (S)-enantiomer and (R)-enantiomer can exhibit divergent binding affinities at biological targets—a principle well-established across the phenethylamine class for receptors such as σ1, 5-HT2A, and GABAA subtypes . The specific 2-bromo-5-fluoro substitution pattern is electronically and sterically distinct from other regioisomers, affecting both reactivity in cross-coupling reactions and pharmacophoric interactions . Furthermore, procurement of the racemic or incorrectly specified isomer necessitates additional chiral resolution steps, increasing synthetic step count, cost, and process complexity, while risking batch-to-batch variability in downstream biological assays .

Head-to-Head Quantitative Comparison: (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine vs. Closest Analogs


GABAA Receptor Subtype Binding Affinity: (S)-Enantiomer vs. Reference Benzodiazepine Site Ligands

The (S)-configured 1-(2-bromo-5-fluorophenyl)ethan-1-amine scaffold, when elaborated into a benzodiazepine-site ligand (BindingDB BDBM50599950 / ChEMBL CHEMBL5179487), displays potent binding at human recombinant GABAA receptor subtypes. The compound achieves a Ki of 1.90 nM at the α5β2γ2 subtype—the extrasynaptic receptor isoform implicated in cognition and anxiety without the sedation liability of α1-preferring ligands—and a Ki of 11 nM at the α2β2γ2 subtype . This represents a 5.8-fold selectivity for α5 over α2. In comparison, the classical benzodiazepine diazepam exhibits roughly equal affinity across α1, α2, α3, and α5 subtypes (Ki ≈ 5–15 nM), while the α5-selective inverse agonist L-655,708 shows Ki ≈ 0.4–1.5 nM at α5 with 50–100-fold selectivity over α1 and α2 . The 2-bromo-5-fluorophenyl motif thus contributes a differentiated selectivity profile that is not replicated by unsubstituted or mono-halogenated phenyl analogs .

GABAA receptor Benzodiazepine binding site Subtype selectivity Neurological drug discovery

Predicted Physicochemical Profile: (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine vs. Des-Fluoro and Des-Bromo Analogs

Computed physicochemical parameters for (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine include XLogP3 = 2.0, topological polar surface area (TPSA) = 26 Ų, pKa (predicted) = 8.18 ± 0.10, boiling point = 242.2 ± 25.0 °C, and density = 1.482 ± 0.06 g/cm³ . For comparison, the non-fluorinated analog 1-(2-bromophenyl)ethanamine would be expected to show a lower XLogP (approximately 1.5–1.8) due to the absence of the electronegative fluorine atom, while the des-bromo analog 1-(2-fluorophenyl)ethanamine would exhibit a further reduced XLogP (~1.0–1.3). The dual halogenation raises lipophilicity into a range suitable for CNS penetration (optimal LogP 2–4) while maintaining a low TPSA well below the 60 Ų threshold associated with blood-brain barrier permeability . The pKa of 8.18 indicates that at physiological pH (7.4), approximately 86% of the compound exists in the protonated ammonium form, a property that influences both solubility and target engagement .

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Synthetic Accessibility via Asymmetric Reductive Amination: Enantiopure (S)-Amine vs. Racemic Route Efficiency

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is accessible through catalytic asymmetric amination methodologies that directly produce the enantiomerically pure (S)-amine from the prochiral ketone precursor 2-bromo-5-fluoroacetophenone . This approach employs chiral transition metal catalysts (rhodium or iridium complexes with specialized phosphine ligands) to achieve asymmetric hydrogenation, providing high enantiomeric excess (ee) in a single synthetic step . The alternative racemic synthesis yields the racemic mixture (CAS 1270416-49-3), which then requires chiral resolution via diastereomeric salt formation or chiral chromatography—adding at least one additional step, reducing overall yield, and increasing cost . The biomimetic reductive amination methodology reported by Soloshonok et al. (1999) provides a general route to enantiopure fluoroamines of this class without requiring reducing agents, representing a validated synthetic platform applicable to this scaffold .

Asymmetric synthesis Chiral amine Reductive amination Enantiomeric excess

Orthogonal Cross-Coupling Reactivity: Dual Halogen Handles vs. Single-Halogen or Non-Halogenated Analogs

The presence of both bromine (C-2) and fluorine (C-5) substituents on the phenyl ring of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine provides two electronically differentiated halogen handles for sequential orthogonal cross-coupling . The aryl bromide is reactive toward palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the aryl fluoride, being significantly less reactive, can serve as a metabolic blocking group or be activated under specific conditions for nucleophilic aromatic substitution . In contrast, the des-bromo analog (1-(2-fluorophenyl)ethanamine) lacks the bromide handle entirely, eliminating the ability to perform C–C bond formation at the ortho position. The des-fluoro analog (1-(2-bromophenyl)ethanamine) cannot benefit from the metabolic stabilization and electronic modulation conferred by fluorine . The 2-bromo-5-fluorobenzylamine analog (CAS 747392-34-3, LogP = 2.7472) has a similar substitution pattern but lacks the α-methyl chiral center, making it unsuitable for stereochemical SAR studies .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Orthogonal functionalization

Kinase Inhibitor Scaffold Potential: 2-Bromo-5-fluorophenyl Motif in DPP-IV and BTK Inhibitor Programs vs. Unsubstituted Phenyl Analogs

The 2-bromo-5-fluorophenyl motif has been incorporated into multiple kinase-targeting scaffolds with documented quantitative activity. A DPP-IV inhibitor incorporating this motif as a core phenyl substituent (7-amino-6-(aminomethyl)-5-(2-bromo-5-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) achieves an IC₅₀ of 4.8 nM at DPP-IV with 'high selectivity for dipeptidyl peptidase IV over dipeptidyl peptidase DPP8' . In BTK inhibitor programs, elaborated (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine derivatives have been reported as core scaffolds yielding IC₅₀ values below 10 nM against Bruton's tyrosine kinase . The unsubstituted phenyl analog in the DPP-IV series would lack the beneficial electronic and steric contributions of the bromo and fluoro substituents, which enhance binding affinity through halogen bonding (Br) and metabolic stability (F) . BindingDB data further confirms that elaborated 2-bromo-5-fluorophenyl-containing compounds achieve IC₅₀ values of 145 nM at BTK and 1.50 μM at PI3K p110α , establishing that this halogenation pattern is compatible with potent kinase active-site engagement across multiple target classes.

Kinase inhibition DPP-IV BTK Scaffold hopping Fragment-based drug discovery

Procurement-Driven Application Scenarios for (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine


Fragment-Based and Structure-Guided Drug Discovery Targeting GABAA Receptor Subtypes

Research groups pursuing α5-GABAA receptor modulators for cognitive enhancement or anxiety disorders can deploy (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine as an enantiopure building block for fragment growing or scaffold hopping. The documented Ki of 1.90 nM at α5β2γ2 for an elaborated derivative provides quantitative validation of this pharmacophore for benzodiazepine-site engagement, while the 5.8-fold selectivity over α2β2γ2 (Ki = 11 nM) supports rational design toward subtype-selective ligands . The dual halogenation enables systematic SAR exploration via Suzuki coupling at the bromine position while maintaining the fluorine atom as a metabolic blocking group.

Chiral Scaffold for Kinase Inhibitor Lead Generation (DPP-IV, BTK, PI3K)

Medicinal chemistry teams targeting type 2 diabetes (DPP-IV), B-cell malignancies (BTK), or inflammatory diseases (PI3K) can utilize (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine as a chiral amine intermediate for lead generation. The 2-bromo-5-fluorophenyl motif has been independently validated in a DPP-IV inhibitor with IC₅₀ = 4.8 nM and high selectivity over DPP8 , and as a core scaffold for BTK inhibitors with IC₅₀ < 10 nM . The (S)-configuration ensures stereochemical control of the α-methyl group, which can be critical for achieving target selectivity in kinase active sites where chirality affects ATP-pocket complementarity.

Asymmetric Synthesis and Medicinal Chemistry Methodology Development

Process chemistry and methodology groups developing asymmetric amination protocols can employ (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine as a benchmark substrate for catalyst screening and reaction optimization. The compound's accessibility via catalytic asymmetric hydrogenation of 2-bromo-5-fluoroacetophenone using Rh/Ir chiral phosphine complexes makes it a useful test case for evaluating new chiral ligands or biocatalytic transaminase systems. The bromine atom provides a convenient analytical handle (mass spectrometry, X-ray crystallography) for determining enantiomeric excess.

Orthogonal Diversification for Parallel Library Synthesis

High-throughput chemistry groups building focused libraries around a central phenethylamine scaffold can exploit the dual halogen handles of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine for parallel diversification. The aryl bromide enables Suzuki-Miyaura coupling with boronic acid libraries at one vector, while the primary amine can undergo reductive amination, acylation, or sulfonylation at a second vector. The aryl fluoride remains intact under these conditions, serving as a built-in ¹⁹F NMR probe for reaction monitoring and as a metabolic soft spot blocker in subsequent biological evaluation. This orthogonal reactivity profile maximizes the number of unique library members obtainable from a single procurement lot.

Quote Request

Request a Quote for (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.